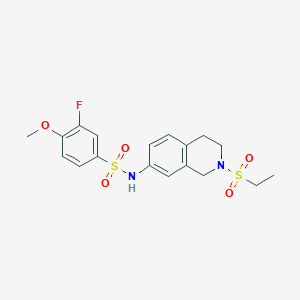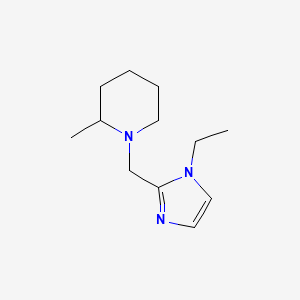![molecular formula C11H12ClN5O B2471522 N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine CAS No. 2094686-88-9](/img/structure/B2471522.png)
N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a chloromethyl group and a pyrimidine ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 2-chloropyrazine and formaldehyde, under acidic conditions.
Substitution reactions: The chloromethyl group is introduced via a substitution reaction, where a suitable chlorinating agent, such as thionyl chloride, is used.
Formation of the pyrimidine ring: The pyrimidine ring is synthesized through the reaction of ethyl cyanoacetate with guanidine, followed by cyclization.
Coupling reactions: The final step involves coupling the pyrazine and pyrimidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme kinetics and binding interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyrazin-2-yl)methyl]acetamide
- 6-ethoxypyrimidin-4-amine
- 5-chloropyrazine-2-carboxamide
Uniqueness
N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine is unique due to its dual ring structure, which combines the properties of both pyrazine and pyrimidine rings. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity. Additionally, the presence of the chloromethyl and ethoxy groups enhances its potential for further functionalization and derivatization.
Properties
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-2-18-11-3-10(16-7-17-11)15-5-8-4-14-9(12)6-13-8/h3-4,6-7H,2,5H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYASRLZQYWUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)
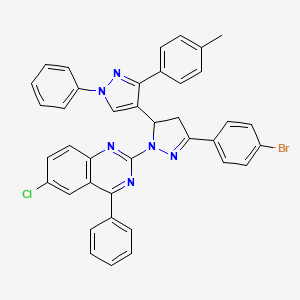
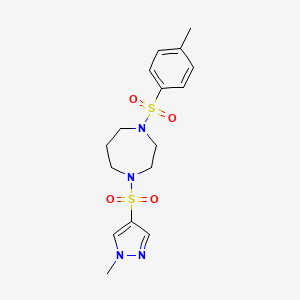
![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2471449.png)
![ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)

![(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)
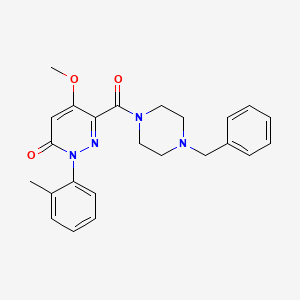
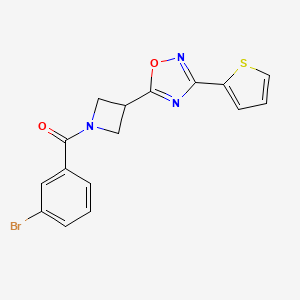
![2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2471460.png)
